

An In-depth Technical Guide to the Molecular Targets of Metolazone

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Compound of Interest

Compound Name: 2,2-Dimethyl Metolazone

Cat. No.: B15354792

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A Note to the Reader: This technical guide focuses on the molecular targets and pharmacological profile of Metolazone. Extensive searches for "**2,2-Dimethyl Metolazone**" did not yield any specific scientific literature, quantitative data, or experimental protocols. This suggests that **2,2-Dimethyl Metolazone** is not a recognized or studied derivative of Metolazone. Therefore, the following information pertains to the well-researched parent compound, Metolazone.

Abstract

Metolazone is a quinazoline-based diuretic with thiazide-like properties, widely utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and the experimental basis for our understanding of Metolazone's primary molecular target.

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)

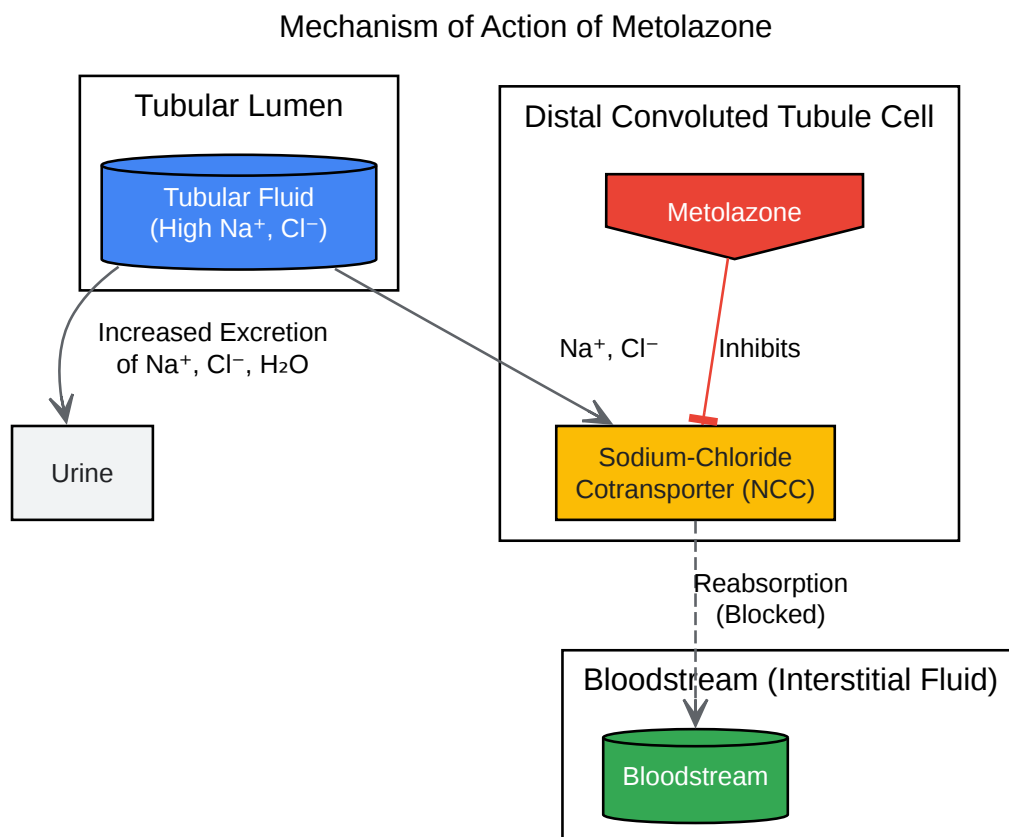
The principal molecular target of Metolazone is the Sodium-Chloride Cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3).[2] NCC is an integral membrane protein predominantly expressed in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[3] It plays a crucial role in renal sodium and chloride reabsorption.

Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by binding to and inhibiting the function of the NCC.[4][5] This inhibition prevents the reabsorption of sodium (Na^+) and chloride (Cl^-) ions from the tubular fluid back into the bloodstream.[6] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubule, resulting in enhanced excretion of sodium, chloride, and water.[4] A secondary effect of the increased sodium delivery to the distal renal tubule is an increase in potassium excretion.[2]

Signaling Pathway

The action of Metolazone is localized to the nephron and does not involve a classical intracellular signaling cascade. Instead, it directly interferes with the transport function of NCC.



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Mechanism of Metolazone's inhibition of the NCC transporter.

Quantitative Data

While specific binding affinity (K_i) or IC_{50} values for Metolazone with purified NCC are not readily available in the provided search results, its potent diuretic effect at therapeutic doses implies a high affinity for its target.

Parameter	Value	Conditions	Reference
Onset of Action	1 hour	Oral administration	[6]
Peak Effect	2 hours	Oral administration	[6]
Duration of Action	12-24 hours	Oral administration	[6]
Protein Binding	95%	Plasma	[6]
Elimination Half-life	6-20 hours	[6]	

Experimental Protocols

The identification of NCC as the primary target of thiazide-like diuretics such as Metolazone has been elucidated through a combination of physiological, pharmacological, and molecular biology techniques.

Micropuncture Studies

- Objective: To localize the site of action of Metolazone along the nephron.
- Methodology:
 - Anesthetize a laboratory animal (e.g., rat).
 - Expose the kidney and identify individual nephrons on the surface.
 - Use micropipettes to collect fluid samples from different segments of the nephron (proximal tubule, loop of Henle, distal convoluted tubule, collecting duct) before and after

the administration of Metolazone.

- Analyze the ionic composition (Na^+ , Cl^- , K^+) of the collected fluid.
- An increase in the concentration of Na^+ and Cl^- specifically in the distal convoluted tubule following Metolazone administration indicates this as the primary site of action.

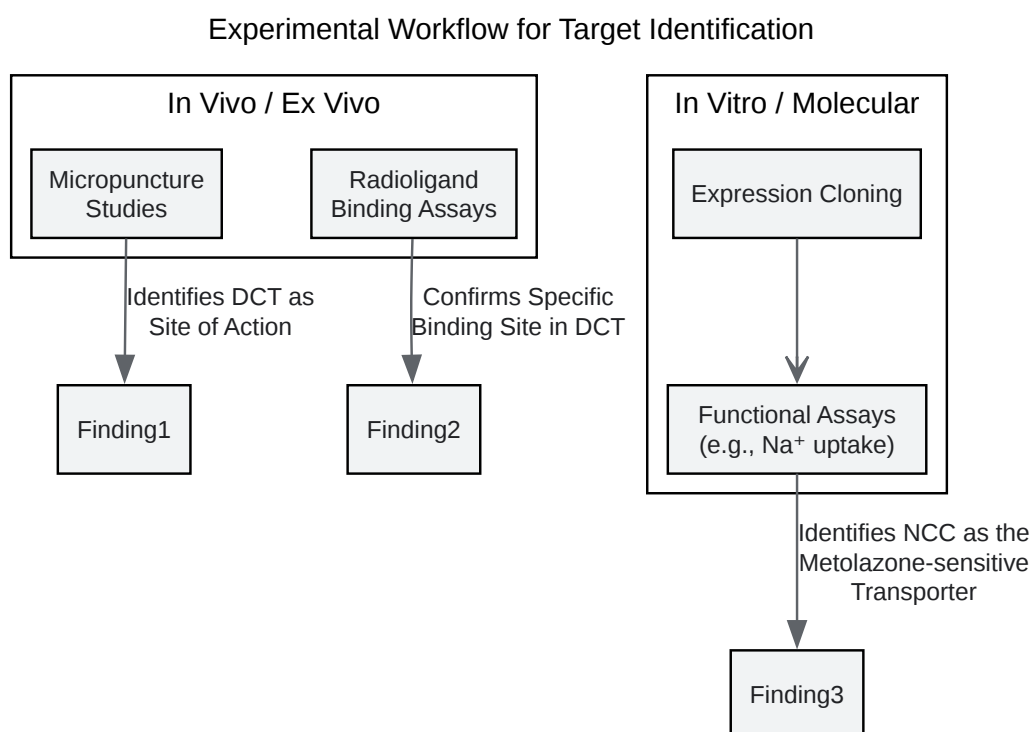
Radioligand Binding Assays

- Objective: To identify the specific binding site of Metolazone in the kidney.
- Methodology:
 - Prepare membrane fractions from dissected renal cortex tissue, which is rich in distal convoluted tubules.
 - Incubate the membrane preparations with radiolabeled Metolazone (e.g., [^3H]-Metolazone).
 - In parallel incubations, include a high concentration of non-radiolabeled Metolazone or other thiazide diuretics to determine non-specific binding.
 - After incubation, separate the membrane-bound radioligand from the free radioligand by filtration.
 - Measure the radioactivity of the filters to quantify the amount of bound [^3H]-Metolazone.
 - High-affinity, specific binding that is displaced by other thiazide diuretics confirms the presence of a specific binding site.

Expression Cloning and Functional Assays

- Objective: To definitively identify the protein that binds Metolazone and is responsible for its diuretic effect.
- Methodology:
 - Construct a cDNA library from renal cortex mRNA.

- Transfect pools of the cDNA library into a cell line that does not normally express thiazide-sensitive $\text{Na}^+\text{-Cl}^-$ transport (e.g., *Xenopus laevis* oocytes or certain mammalian cell lines).
- Measure Na^+ uptake in the presence and absence of Metolazone.
- Identify a pool of cDNAs that confers Metolazone-sensitive Na^+ uptake.
- Sub-divide the positive pool and repeat the screening until a single cDNA clone encoding the NCC is isolated.



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Workflow for identifying the molecular target of Metolazone.

Structure-Activity Relationship (SAR)

Metolazone is a quinazoline sulfonamide derivative.[6] The sulfonamide group is a key feature for its diuretic activity, a common characteristic among thiazide and thiazide-like diuretics. The specific substitutions on the quinazoline ring system contribute to its pharmacokinetic properties, such as its longer half-life and retained efficacy in patients with impaired renal function, which distinguishes it from many true thiazide diuretics.[7]

Conclusion

The primary molecular target of Metolazone is unequivocally the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the kidney. Its inhibitory action on NCC forms the basis of its therapeutic utility as a diuretic and antihypertensive agent. The lack of available data on "**2,2-Dimethyl Metolazone**" suggests that this particular chemical entity is not a subject of current research or clinical use. Further studies on the structure-activity relationships of Metolazone and its analogs could potentially lead to the development of new diuretics with improved pharmacological profiles.

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